{1-[2-(propan-2-yloxy)ethyl]-1H-indazol-3-yl}methanamine
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Overview
Description
{1-[2-(propan-2-yloxy)ethyl]-1H-indazol-3-yl}methanamine is a synthetic organic compound with the molecular formula C13H19N3O This compound features an indazole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-(propan-2-yloxy)ethyl]-1H-indazol-3-yl}methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones under acidic or basic conditions.
Introduction of the Propan-2-yloxyethyl Group: The propan-2-yloxyethyl group can be introduced via an alkylation reaction using 2-bromo-1-propanol and a suitable base such as potassium carbonate.
Attachment of the Methanamine Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
{1-[2-(propan-2-yloxy)ethyl]-1H-indazol-3-yl}methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the indazole core or the propan-2-yloxyethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated products.
Scientific Research Applications
{1-[2-(propan-2-yloxy)ethyl]-1H-indazol-3-yl}methanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of {1-[2-(propan-2-yloxy)ethyl]-1H-indazol-3-yl}methanamine involves its interaction with specific molecular targets and pathways. The indazole core is known to bind to various enzymes and receptors, modulating their activity. The propan-2-yloxyethyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The methanamine group can form hydrogen bonds with biological macromolecules, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1-[2-(propan-2-yloxy)ethyl]piperidin-4-ol: Similar in structure but contains a piperidine ring instead of an indazole core.
1-[2-(propan-2-yloxy)ethyl]-1H-pyrazol-3-amine: Contains a pyrazole ring instead of an indazole core.
Uniqueness
{1-[2-(propan-2-yloxy)ethyl]-1H-indazol-3-yl}methanamine is unique due to its indazole core, which imparts distinct chemical and biological properties
Properties
CAS No. |
1485936-09-1 |
---|---|
Molecular Formula |
C13H19N3O |
Molecular Weight |
233.3 |
Purity |
80 |
Origin of Product |
United States |
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